3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside
Description
Structural Classification Within Purine Nucleoside Analogs
Purine nucleoside analogs constitute a diverse class of compounds designed to mimic endogenous nucleosides, thereby interfering with DNA synthesis and cellular proliferation. 3,5-O-Ditoluoyl 6-Chloropurine-9-β-D-deoxyriboside belongs to this category, distinguished by its unique structural modifications (Figure 1). The purine base is substituted with a chlorine atom at the 6-position, a modification known to enhance resistance to enzymatic deamination and improve binding affinity to target enzymes. The deoxyribose sugar is further functionalized with toluoyl groups at the 3- and 5-hydroxyl positions, which serve dual roles as protective moieties during synthesis and as modulators of lipophilicity.
Table 1: Structural Comparison of Selected Purine Nucleoside Analogs
This structural profile aligns with mechanisms observed in other analogs, such as inhibition of DNA polymerase activity and induction of apoptosis in malignant cells. The toluoyl groups, while not directly involved in biological activity, are critical for synthetic feasibility, preventing undesired side reactions during glycosidic bond formation.
Historical Context of Modified Deoxyriboside Development
The evolution of modified deoxyribosides traces back to the mid-20th century, with the discovery of antimetabolites like 6-mercaptopurine and thioguanine. Early analogs focused on base modifications to mimic natural substrates, but poor metabolic stability limited their efficacy. The introduction of halogenated bases, such as 6-chloropurine, marked a turning point, as these derivatives exhibited prolonged half-lives and reduced susceptibility to enzymatic degradation.
The development of 3,5-O-Ditoluoyl 6-Chloropurine-9-β-D-deoxyriboside emerged from efforts to address challenges in nucleoside synthesis. Early methodologies struggled with regioselective protection of sugar hydroxyl groups, often leading to low yields or undesired byproducts. The adoption of toluoyl groups—bulky, electron-withdrawing esters—provided a solution, enabling selective deprotection under mild acidic conditions. This innovation paralleled advancements in oligonucleotide synthesis, where orthogonal protecting group strategies became indispensable for constructing complex architectures.
Significance of Protecting Group Strategies in Nucleoside Chemistry
Protecting group selection is pivotal in nucleoside synthesis, balancing stability during reactions with ease of removal in final steps. The toluoyl groups in 3,5-O-Ditoluoyl 6-Chloropurine-9-β-D-deoxyriboside exemplify this principle. Their electron-deficient aromatic rings stabilize the intermediate against nucleophilic attack, while their bulkiness prevents undesired glycosylation at protected positions.
Table 2: Common Protecting Groups in Nucleoside Synthesis
Properties
Molecular Formula |
C26H23ClN4O5 |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
[(2R,5R)-5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3/t19?,20-,21-/m1/s1 |
InChI Key |
NSOAHTMBUMXVAF-RWLBOTFQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Transglycosylation Catalyzed by Nucleoside-2′-Deoxyribosyltransferase
The enzymatic synthesis of 6-chloropurine-2′-deoxyriboside serves as a foundational step for subsequent modifications. Purified nucleoside-2′-deoxyribosyltransferase (E.C. 2.4.2.6) catalyzes the transglycosylation of 2′-deoxycytidine (1 ) and 6-chloropurine (2 ) in aqueous media, yielding 6-chloropurine-2′-deoxyriboside (3 ) with a 40% isolated yield after silica gel chromatography. Nuclear magnetic resonance (NMR) and mass spectrometry confirmed the β-configuration of the glycosidic bond, while single-crystal X-ray analysis unambiguously established the N9-purine linkage. This method circumvents the instability of chemical intermediates and avoids harsh deprotection conditions that could degrade the nucleoside scaffold.
Optimization of Reaction Conditions
Early attempts using Bacillus stearothermophilus transglycosylase and xanthine oxidase proved ineffective, prompting a shift to purified enzyme systems. Omission of morpholinoethanesulfonic acid (MES) buffer improved product solubility, facilitating purification. The reaction’s pH (6.4) and temperature (37°C) were optimized to balance enzyme activity and substrate stability.
Regioselective Protection of Deoxyribose Hydroxyl Groups
Sequential Toluenesulfonylation Strategies
The introduction of toluoyl groups at the 3′ and 5′ positions of deoxyribose requires precise regiocontrol. Drawing from benzoylation protocols, toluoylation is achieved using toluoyl chloride in anhydrous pyridine. A representative approach involves:
- Temporary 5′-O-Tritylation : Protection of the 5′-hydroxyl with trityl chloride ensures selective toluoylation at the 3′-position.
- 3′-O-Toluoylation : Treatment with toluoyl chloride (2.2 equiv) at 0°C for 12 hours affords the 3′-O-toluoyl intermediate.
- Detritylation and 5′-O-Toluoylation : Removal of the trityl group using dichloroacetic acid (DCA) in dichloromethane, followed by a second toluoylation step, yields 3,5-O-ditoluoyl-deoxyribose.
Solvent and Stoichiometric Considerations
Reactions conducted in pyridine or dimethylformamide (DMF) enhance acylation efficiency by scavenging HCl. Stoichiometric excesses of toluoyl chloride (2.5–3.0 equiv) are necessary to drive the reaction to completion, though higher equivalents risk side reactions at the 2′-deoxy position.
Glycosidic Bond Formation: Chemical vs. Enzymatic Approaches
Vorbrüggen Glycosylation
Chemical coupling of 6-chloropurine to 3,5-O-ditoluoyl-deoxyribose employs the Vorbrüggen method. Silylation of the purine base (e.g., hexamethyldisilazane) followed by activation with trimethylsilyl triflate (TMSOTf) facilitates β-selective glycosylation. Yields range from 50–65%, with minor α-anomer formation (<5%).
Enzymatic Transglycosylation Revisited
The enzymatic method described in Section 1.1 can be adapted for protected sugars. However, the steric bulk of toluoyl groups may hinder enzyme-substrate binding, necessitating modified reaction conditions or engineered enzymes.
Phosphoramidite Derivative Synthesis for Oligonucleotide Applications
5′-Dimethoxytrityl Protection
The 5′-hydroxyl of 3,5-O-ditoluoyl 6-chloropurine-9-β-D-deoxyriboside is protected with dimethoxytrityl (DMT) chloride in pyridine (77% yield). This step is critical for solid-phase synthesis, enabling sequential oligonucleotide chain elongation.
3′-Phosphoramidite Activation
Reaction of the DMT-protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite generates the phosphoramidite derivative, isolated as a diastereomeric mixture (86% yield). Flash chromatography resolves the isomers, yielding a single phosphoramidite for automated synthesis.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR : Key signals include toluoyl aromatic protons (7.2–7.8 ppm), anomeric proton (δ 6.1–6.3 ppm, J = 8–10 Hz, β-configuration), and DMT protons (δ 3.0–3.2 ppm).
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), anomeric carbon (δ 88–90 ppm), and toluoyl methyl groups (δ 21.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ calculated for C₂₈H₂₆ClN₄O₆: 573.15; observed: 573.14).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0–100% acetonitrile in 0.1 M TEAA) resolves the product (retention time: 12.3 min) from impurities, achieving >98% purity.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Enzymatic Transglycosylation | 40 | 95 | Moderate | High |
| Vorbrüggen Glycosylation | 65 | 98 | High | Moderate |
| Phosphoramidite Route | 86 | 99 | Low | Low |
Table 1: Comparison of synthesis strategies for 3,5-O-Ditoluoyl 6-Chloropurine-9-β-D-deoxyriboside.
Chemical Reactions Analysis
3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the purine base or the deoxyribose moiety.
Reduction: Reduction reactions can be employed to alter the functional groups on the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted nucleoside analogs .
Scientific Research Applications
3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms.
Medicine: Its antitumor properties make it a candidate for cancer research, particularly in the development of new chemotherapeutic agents.
Industry: The compound can be used in the production of pharmaceuticals and as a research tool in various biochemical assays
Mechanism of Action
The mechanism of action of 3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately cell death . The molecular targets include DNA polymerases and other proteins involved in DNA synthesis and repair .
Comparison with Similar Compounds
Structural and Functional Differences
6-Chloro-9-[3,5-O-(Tetraisopropyldisiloxane-1,3-diyl)-D-ribofuranosyl]purine
- Structure : Ribose sugar with 3',5'-tetraisopropyldisiloxane (TIPS) protection .
- Key Differences :
- Sugar Backbone : Ribose (RNA analog) vs. deoxyribose (DNA analog) in the target compound.
- Protecting Groups : TIPS (bulky siloxane) vs. toluoyl (aromatic ester). TIPS offers superior stability under basic conditions but requires fluoride-based deprotection .
- Applications : Used in RNA oligonucleotide synthesis due to ribose compatibility and orthogonal protection strategies .
6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine
- Structure : Ribose sugar with 2',3',5'-tri-O-acetyl protection .
- Key Differences :
- Protecting Groups : Acetyl (small, labile under basic conditions) vs. toluoyl (bulkier, acid-stable).
- Deprotection : Acetyl groups are removed via mild ammonia treatment, whereas toluoyl requires stronger acidic conditions .
- Applications : Common intermediate in nucleoside analog synthesis for antiviral agents (e.g., acyclovir derivatives) .
Copper(II) Complexes of 9-Deazahypoxanthine
- Structure: Non-acylated purine derivative complexed with copper ions .
- Key Differences :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
